molecular formula C20H16FN3O4 B2364663 N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941885-22-9

N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2364663
CAS No.: 941885-22-9
M. Wt: 381.363
InChI Key: OZCLAFWJCVMJED-UHFFFAOYSA-N
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Description

This product is the chemical compound N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, supplied for research and development purposes. It is provided with a minimum purity of 95% . The compound is identified by CAS Number 941885-22-9 and has a molecular formula of C20H16FN3O4, corresponding to a molecular weight of 381.36 g/mol . It belongs to the class of organic compounds known as pyridines, which are six-membered heterocyclic structures containing one nitrogen atom. Pyridine derivatives are recognized as critically important building blocks in medicinal chemistry, frequently appearing as core structures in numerous marketed drugs . Intended Research Applications: A comprehensive search of available scientific literature did not identify specific biological activity or established research applications for this exact molecule. As a pyridine derivative, it serves as a valuable chemical intermediate for researchers in various fields. Potential areas of investigation could include: * Medicinal Chemistry: Serving as a synthetic building block for the creation of novel compound libraries. * Chemical Biology: Use as a probe or intermediate in studying biochemical pathways. * Materials Science: Exploration of its properties for advanced material development. Mechanism of Action: No specific mechanism of action or pharmacological target has been reported for this compound in the current body of public scientific literature. Usage Note: This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-5-7-16(10-18(13)21)22-20(26)15-6-8-19(25)23(12-15)11-14-3-2-4-17(9-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCLAFWJCVMJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Dihydropyridine Ring Formation

The dihydropyridine core is typically constructed via cyclocondensation reactions. A common approach involves the use of diketone precursors subjected to ammonia or amine-mediated cyclization. For example, dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate reacts with primary amines under acidic conditions to form 6-oxo-1,6-dihydropyridine-3-carboxylate intermediates.

Reaction Conditions :

  • Solvent : Ethanol or pyridine
  • Catalyst : Ammonium acetate or p-toluenesulfonic acid
  • Temperature : 80–100°C under reflux
  • Yield : 45–60% after purification via silica gel chromatography

Carboxamide Formation via Coupling Reactions

The carboxylic acid intermediate (6-oxo-1,6-dihydropyridine-3-carboxylic acid) is coupled with 3-fluoro-4-methylaniline using activating agents.

Activation Strategies :

  • EDCI/HOBt : Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF at 0°C.
  • HATU : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in dichloromethane.

Reaction Parameters :

  • Molar Ratio : 1:1.2 (acid:amine)
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water
  • Yield : 23–35%

Integrated Synthetic Route

A consolidated pathway combining the above steps is outlined below:

Step Reaction Type Reagents/Conditions Yield
1 Cyclocondensation Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate, NH₄OAc, EtOH, reflux 58%
2 Tosylation Tosyl chloride, pyridine, 0°C 82%
3 Suzuki-Miyaura Arylation 3-Nitrophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C 65%
4 Ester Hydrolysis LiOH, THF/H₂O, rt 90%
5 Amide Coupling 3-Fluoro-4-methylaniline, HATU, DIPEA, DMF 28%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and immobilized catalysts improve efficiency:

  • Catalyst Recycling : Pd nanoparticles on carbon enhance Suzuki-Miyaura coupling turnover.
  • Solvent Recovery : Ethanol and DMF are distilled and reused to reduce costs.
  • Purity Standards : Final product purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Structural Validation Techniques

Post-synthesis characterization ensures structural fidelity:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and ring saturation.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (381.363 g/mol).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical details.

Challenges and Mitigation Strategies

  • Low Coupling Yields : Pre-activation of the carboxylic acid with ClCOCOCl improves amidation efficiency.
  • Byproduct Formation : Silica gel chromatography (hexane/EtOAc) removes unreacted starting materials.
  • Moisture Sensitivity : Reactions conducted under nitrogen atmosphere prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable anticancer properties. For instance, studies have shown that modifications in the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. The specific compound has been identified as a potential candidate for further development due to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties
Compounds similar to N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide have demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further antimicrobial studies .

1.3 Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism likely involves the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityThe compound showed IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxicity .
Study 2Assess antimicrobial efficacyExhibited effective inhibition of Staphylococcus aureus and Candida albicans growth with minimum inhibitory concentrations comparable to standard antibiotics .
Study 3Investigate anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting potential use in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name / ID Core Structure R1 (Amide Substituent) R2 (1-Position Substituent) Key Functional Groups
Target Compound Dihydropyridine 3-fluoro-4-methylphenyl 3-nitrophenylmethyl -NO₂, -F, -CH₃
BG16148 () Dihydropyridine 3-methylphenyl 2-chlorophenylmethyl -Cl, -CH₃
G843-0223 () Dihydropyridine 5-chloro-2-methylphenyl 4-fluorophenylmethyl -Cl, -F, -CH₃
G843-0451 () Dihydropyridine 2-methylphenyl 2-chloro-6-fluorophenylmethyl -Cl, -F, -CH₃
Compound 8 () Dihydropyridine 3-(cyclopropylcarbamoyl)phenyl benzyl -cyclopropylcarbamoyl

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 3-nitro group on the benzyl substituent introduces stronger electron-withdrawing effects compared to chloro or methyl groups in analogs like BG16148 and G843-0451. This may enhance binding affinity to target enzymes (e.g., proteasomes) by modulating electron density .

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties

Property Target Compound BG16148 G843-0223 G843-0451
Molecular Weight ~384.35 g/mol* 352.81 g/mol 370.81 g/mol 370.81 g/mol
logP (Predicted) ~2.8 (high) ~3.1 ~3.0 ~3.2
Key Functional Effects Strong electron withdrawal (NO₂) Moderate (Cl) Balanced (Cl, F) Steric hindrance (Cl, F)

Notes:

  • Fluorine in the amide phenyl ring may improve metabolic stability by resisting oxidative degradation .

Biological Activity

N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Formula : C14H11FN2O3
Molecular Weight : 258.25 g/mol
CAS Number : [Not specified in the search results]

The presence of a fluorine atom and a nitrophenyl group suggests that this compound may exhibit unique pharmacological properties, potentially influencing its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antitumor activity. For example, compounds structurally related to N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine have shown effectiveness against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death mechanisms .

Cell Line IC50 (µM) Effect
Mia PaCa-212.5Induces apoptosis
PANC-115.0Inhibits proliferation
RKO10.0Cell cycle arrest
LoVo14.5Increased caspase activity

Antimicrobial Activity

In addition to antitumor effects, the compound has been evaluated for antimicrobial properties. Studies have shown that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism MIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25
Candida albicans7.81

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased oxidative stress.
  • Modulation of Signaling Pathways : It has been suggested that the compound interacts with nuclear receptors and transcription factors, such as RORγ, which play critical roles in inflammatory responses and cancer progression .
  • Induction of Apoptosis : By activating caspases and other apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Case Studies

A notable study focused on a series of dihydropyridine derivatives similar to this compound, demonstrating promising results in vivo. These derivatives were tested in animal models for their antitumor efficacy, showing significant tumor regression compared to control groups .

Q & A

Q. What are the standard synthetic routes for N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions starting from precursors like substituted benzyl bromides and pyridine derivatives. Key steps include nucleophilic substitution for fluorophenyl group incorporation, carboxamide coupling via activation reagents (e.g., EDC/HOBt), and oxidation to form the dihydropyridinone core. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to minimize side products .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, 19F) to verify substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight.
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
  • Cellular viability assays (MTT or ATP-based) to evaluate cytotoxicity.
  • Receptor binding studies (SPR or radioligand displacement) to identify affinity for specific targets .

Advanced Research Questions

Q. How can reaction mechanisms for fluorophenyl or nitrophenyl group substitutions be elucidated?

  • Perform kinetic isotope effect (KIE) studies to distinguish between electrophilic/nucleophilic pathways.
  • Use DFT calculations to model transition states and identify rate-determining steps.
  • Monitor intermediates via in situ IR spectroscopy or LC-MS during reactions .

Q. What strategies resolve contradictions in reported bioactivity data for dihydropyridine derivatives?

  • Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay conditions, cell lines).
  • Validate conflicting results using orthogonal assays (e.g., thermal shift assays vs. enzymatic activity).
  • Explore structural analogs to isolate functional group contributions .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Screen catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF vs. THF) using Design of Experiments (DoE).
  • Implement flow chemistry for exothermic or air-sensitive steps.
  • Purify intermediates via flash chromatography or recrystallization to reduce cumulative impurities .

Q. What methodologies are effective for studying structure-activity relationships (SAR)?

  • Synthesize systematic analogs with substitutions at the 3-fluoro-4-methylphenyl or 3-nitrophenylmethyl groups.
  • Use molecular docking to predict binding modes against target proteins (e.g., kinases).
  • Correlate logP values (HPLC-derived) with cellular permeability data .

Q. How can enantiomeric purity be ensured if chiral centers are present?

  • Employ chiral HPLC with polysaccharide-based columns for separation.
  • Use circular dichroism (CD) or optical rotation to verify enantiomeric excess.
  • Optimize asymmetric synthesis conditions (e.g., chiral catalysts) during key steps .

Data Analysis & Experimental Design

Q. How should researchers address stability issues in aqueous or biological matrices?

  • Conduct forced degradation studies under varying pH, temperature, and light exposure.
  • Monitor degradation products via LC-MS/MS and identify hydrolytic or oxidative pathways.
  • Stabilize formulations using lyophilization or cyclodextrin encapsulation .

Q. What pharmacokinetic parameters should be prioritized in in vivo studies?

  • Measure plasma half-life (t½) , Cmax , and bioavailability using LC-MS/MS.
  • Assess tissue distribution via radiolabeled isotopes (e.g., ¹⁴C) or whole-body autoradiography .
  • Evaluate metabolite profiles using high-resolution mass spectrometry .

Key Methodological Notes

  • Data reproducibility : Always cross-validate spectral data (NMR, MS) with synthetic batches and report deviations >5%.
  • Ethical compliance : For in vivo work, follow institutional guidelines for animal welfare and compound disposal .

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